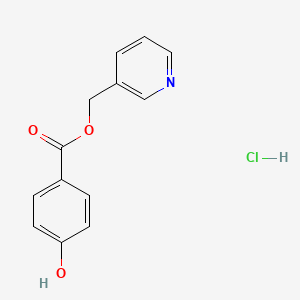
Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride is a compound that combines a pyridine ring with a hydroxybenzoate ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the pyridine and hydroxybenzoate moieties allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride typically involves the esterification of 4-hydroxybenzoic acid with pyridin-3-ylmethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can be advantageous for large-scale production. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoate moiety can be oxidized to form a carboxyl group.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-carboxybenzoate derivatives.
Reduction: Formation of pyridin-3-ylmethyl 4-hydroxybenzyl alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxybenzoate moiety can also contribute to the compound’s biological activity by forming hydrogen bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ylmethyl benzoate: Lacks the hydroxyl group, which may reduce its reactivity and biological activity.
4-Hydroxybenzoic acid: Lacks the pyridine moiety, limiting its potential interactions with certain biological targets.
Pyridin-3-ylmethanol: Lacks the ester linkage, which may affect its solubility and stability.
Uniqueness
Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride is unique due to the combination of the pyridine and hydroxybenzoate moieties, which allows for diverse chemical reactivity and potential biological activity. This combination makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-12-5-3-11(4-6-12)13(16)17-9-10-2-1-7-14-8-10;/h1-8,15H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDDQAVYACJZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














